molecular formula C6H5ClN2O3 B1431277 3-Nitroisonicotinaldehyde hydrochloride CAS No. 1803582-88-8

3-Nitroisonicotinaldehyde hydrochloride

Cat. No.: B1431277
CAS No.: 1803582-88-8
M. Wt: 188.57 g/mol
InChI Key: MEPBNVQKERBNLR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitroisonicotinaldehyde hydrochloride typically involves the nitration of isonicotinaldehyde. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring. The nitration process generally uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agents .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve high yields and purity. The process involves careful control of temperature, reaction time, and the concentration of reagents to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Nitroisonicotinaldehyde hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Nitroisonicotinaldehyde hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitroisonicotinaldehyde hydrochloride involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. These interactions can lead to the modulation of biochemical pathways, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Comparison: 3-Nitroisonicotinaldehyde hydrochloride is unique due to the presence of both nitro and aldehyde functional groups, which provide a versatile platform for chemical modifications.

Properties

IUPAC Name

3-nitropyridine-4-carbaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O3.ClH/c9-4-5-1-2-7-3-6(5)8(10)11;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPBNVQKERBNLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C=O)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803582-88-8
Record name 3-nitropyridine-4-carbaldehyde hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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